molecular formula C19H20ClN3O B3260911 2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one CAS No. 336119-88-1

2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one

Cat. No.: B3260911
CAS No.: 336119-88-1
M. Wt: 341.8 g/mol
InChI Key: OWYDWUOOPZRGNZ-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one is a quinazolinone derivative derived from ispinesib, a potent inhibitor of kinesin spindle protein (KSP), a validated target for antimitotic anticancer agents . This compound features a bicyclic quinazolinone core substituted with a benzyl group at position 3, a chloro atom at position 7, and a chiral 1-amino-2-methylpropyl side chain at position 2. Its structural complexity enables coordination with transition metals (Ru, Os, Rh, Ir) to form organometallic complexes that exhibit enhanced cytotoxic and KSP inhibitory activity compared to the free ligand . These properties make it a promising scaffold for anticancer drug development.

Properties

IUPAC Name

2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-12(2)17(21)18-22-16-10-14(20)8-9-15(16)19(24)23(18)11-13-6-4-3-5-7-13/h3-10,12,17H,11,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYDWUOOPZRGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one, a compound with the chemical formula C19H20ClN3O and CAS number 336119-88-1, belongs to the quinazolinone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has a molecular weight of 341.83 g/mol and features a chloro group that enhances its reactivity and biological profile. The structure includes multiple heavy atoms and aromatic rings, contributing to its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC19H20ClN3O
Molecular Weight341.83 g/mol
Log P (octanol-water)3.5
SolubilityModerately soluble

Anticancer Properties

Quinazolinone derivatives have been extensively studied for their anticancer potential. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

A study highlighted that quinazolinone derivatives can inhibit the growth of tumor cells by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This mechanism is particularly relevant for compounds targeting rapidly dividing cancer cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt bacterial quorum sensing mechanisms makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria like Pseudomonas aeruginosa. Quorum sensing inhibitors (QSIs) can reduce virulence factor production in bacteria, thereby enhancing the effectiveness of conventional antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This property suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
  • Quorum Sensing Inhibition : Disruption of bacterial communication pathways.
  • Cytokine Modulation : Reduction of inflammatory cytokines through inhibition of NF-kB signaling pathways.

Case Studies

Several studies have investigated the biological activity of quinazolinone derivatives:

  • Anticancer Study : A study demonstrated that a related quinazolinone derivative showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
  • Antimicrobial Research : In vitro assays revealed that the compound effectively reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential as a QSI.
  • Anti-inflammatory Trials : Experimental models showed that treatment with this compound significantly lowered levels of TNF-alpha and IL-6 in animal models of inflammation.

Comparison with Similar Compounds

Structural Analogs: Quinazolinone Derivatives

Several structurally related quinazolinones have been synthesized and studied for their biological and physicochemical properties. Key analogs include:

Compound Name Substituents Key Structural Differences Biological Activity Notes References
Target Compound 3-benzyl, 7-Cl, 2-(1-amino-2-methylpropyl) Chiral side chain; benzyl group KSP inhibition; metal complex-enhanced cytotoxicity
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (2h) 3-(4-methoxyphenyl), 8-Cl, no aminoalkyl side chain Methoxyphenyl instead of benzyl; lacks chiral aminoalkyl group No explicit KSP data; synthesized via microwave-assisted methods
2-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one (3c) 3-(3,4-dimethoxyphenethyl), 2-(4-chlorophenyl) Bulky dimethoxyphenethyl group; lacks chloro at position 7 No cytotoxicity data reported; higher lipophilicity inferred

Key Observations :

  • The target compound’s chiral aminoalkyl side chain and 7-chloro substitution distinguish it from analogs like 2h and 3c, which prioritize aryl or alkoxy substitutions. These differences likely influence target binding and solubility .
  • 2h and 3c were synthesized using microwave irradiation, enabling faster reaction times and higher yields compared to conventional methods used for the target compound .
Metal Complex Derivatives

The target compound’s N,N-bidentate ligand structure allows coordination with transition metals, forming half-sandwich complexes with distinct biological profiles:

Metal Center Complex Stability Cytotoxicity (IC₅₀) KSP Inhibition Key Findings References
Ru High <1 µM Potent Highest activity among tested metals; synergizes with ligand’s chiral center .
Os Moderate 1–10 µM Moderate Lower cellular uptake than Ru; slower ligand exchange kinetics .
Rh Low >10 µM Weak Rapid glutathione-mediated export reduces efficacy .
Ir High 1–5 µM Strong Comparable to Ru but with higher molecular weight affecting permeability .

Mechanistic Insights :

  • Ru complexes exhibit the strongest KSP inhibition and cytotoxicity, attributed to their optimal balance of stability and cellular uptake .
  • Metal-ligand cooperativity enhances the target compound’s activity compared to non-metallated analogs (e.g., 2h or 3c) .
Other Structurally Related Compounds
  • Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one): A benzodiazepine derivative sharing a chloro-substituted aromatic ring but lacking the quinazolinone core. It is pharmacologically distinct, functioning as an anxiolytic rather than an antimitotic agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one, and how are reaction progressions monitored?

  • Methodological Answer : The compound can be synthesized via refluxing substituted benzamide derivatives with ketones or aldehydes in ethanol under acidic catalysis (e.g., acetic acid). Reaction progression is monitored using thin-layer chromatography (TLC) to confirm completion . Post-reaction, the product is isolated via ice-water precipitation, filtration, and recrystallization (e.g., methanol) . Key intermediates like 2-amino-N-substituted benzamides are critical precursors .

Q. How is structural characterization performed for this quinazolinone derivative?

  • Methodological Answer : Characterization involves:
  • Elemental analysis for empirical formula validation.
  • Spectroscopic techniques :
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1600–1680 cm⁻¹, NH stretches) .
  • NMR (¹H and ¹³C) to resolve substituent positions and stereochemistry. For example, benzyl protons appear as singlets (~δ 5.19 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • Mass spectrometry to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity under varying reaction conditions (e.g., solvent, catalyst, temperature)?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol facilitates acid-catalyzed cyclization .
  • Catalyst screening : Substoichiometric acetic acid (1–5 mol%) improves cyclization efficiency . Microwave-assisted synthesis (e.g., 280 W, 2–4 min) significantly reduces reaction time and improves yield (e.g., 60–97%) .
  • Temperature control : Reflux (~80°C) ensures sufficient energy for cyclization without decomposition .

Q. What strategies resolve contradictions in spectral data interpretation, particularly in distinguishing regioisomers or confirming stereochemistry?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns carbon-proton correlations. For example, HMBC can confirm connectivity between the benzyl group and the quinazolinone core .
  • X-ray crystallography : Definitive proof of stereochemistry and crystal packing, as demonstrated for analogous compounds like 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one .
  • Comparative analysis : Cross-referencing spectral data with structurally similar derivatives (e.g., 3-(4-chlorobenzyl)quinazolin-4(3H)-one) helps identify anomalies .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s antimicrobial activity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-methoxy, 3,4-dimethoxy) or alkylamino groups to assess electronic/steric effects .
  • Biological assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. For example, prior studies on 7-chloro-quinazolinones showed activity against S. aureus and E. coli .
  • Computational docking : Model interactions with bacterial targets (e.g., dihydrofolate reductase) to rationalize SAR trends .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across structurally similar quinazolinones?

  • Methodological Answer :
  • Control standardization : Ensure consistent assay conditions (e.g., inoculum size, incubation time) to minimize variability .
  • Meta-analysis : Compare results with published analogs (e.g., 3-(4-chlorophenyl)-2-thio-dihydroquinazolin-4-one) to identify trends .
  • Physicochemical profiling : Measure logP, solubility, and stability to rule out pharmacokinetic confounding factors .

Experimental Design Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Quinazolinone C=O1602–1681-162.7–167.3
Benzyl CH₂-5.19 (s, 2H)49.9–55.8
Aromatic protons-7.31–8.60 (m, ArH)114.3–156.2

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
Conventional reflux62–88>95
Microwave-assisted60–97>99
Catalytic acetic acid78–8890–95

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one
Reactant of Route 2
2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one

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